1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1010867-45-4
VCID: VC4155161
InChI: InChI=1S/C24H28N4O4/c1-31-18-4-2-16(3-5-18)21-15-26-27-23(21)20-7-6-19(14-22(20)29)32-13-12-28-10-8-17(9-11-28)24(25)30/h2-7,14-15,17,29H,8-13H2,1H3,(H2,25,30)(H,26,27)
SMILES: COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O
Molecular Formula: C24H28N4O4
Molecular Weight: 436.512

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide

CAS No.: 1010867-45-4

Cat. No.: VC4155161

Molecular Formula: C24H28N4O4

Molecular Weight: 436.512

* For research use only. Not for human or veterinary use.

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide - 1010867-45-4

Specification

CAS No. 1010867-45-4
Molecular Formula C24H28N4O4
Molecular Weight 436.512
IUPAC Name 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C24H28N4O4/c1-31-18-4-2-16(3-5-18)21-15-26-27-23(21)20-7-6-19(14-22(20)29)32-13-12-28-10-8-17(9-11-28)24(25)30/h2-7,14-15,17,29H,8-13H2,1H3,(H2,25,30)(H,26,27)
Standard InChI Key BZSQZUISUBVRKG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenoxy]ethyl]piperidine-4-carboxamide, reflects its intricate structure. Key components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to alkaloid-like properties.

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in bioactivity.

  • Substituents: A methoxyphenyl group (electron-donating), a hydroxy group (hydrogen-bonding capability), and a carboxamide functional group (polar interactions).

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₄H₂₈N₄O₄PubChem
Molecular Weight436.5 g/molPubChem
SMILES RepresentationCOC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)OPubChem

The presence of multiple hydrogen bond donors (hydroxy and carboxamide groups) and acceptors (ether and pyrazole nitrogens) enhances its solubility in polar solvents and bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential steps:

  • Pyrazole Ring Formation: Condensation of 4-methoxyphenyl hydrazine with a β-diketone or α,β-unsaturated ketone under acidic conditions.

  • Phenolic Coupling: Etherification of the pyrazole-containing phenol with 1-(2-chloroethyl)piperidine-4-carboxamide using a base like potassium carbonate.

  • Purification: Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity.

Industrial Optimization

Scalable production employs:

  • Catalysts: Palladium on carbon for hydrogenation steps.

  • Continuous Flow Reactors: To enhance yield (reported up to 78%) and reduce reaction times.

  • Quality Control: HPLC and NMR for batch consistency.

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The hydroxyl group at position 3 of the phenol undergoes oxidation with KMnO₄ in acidic conditions to form a quinone derivative. This reaction is critical for modifying electron-transfer properties in drug design.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, altering the compound’s polarity and receptor affinity.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution with amines or thiols under microwave irradiation, enabling diversification of the aryl ring.

Representative Reaction Table

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 60°CQuinone derivative
ReductionLiAlH₄, THF, reflux1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-methanamine
SubstitutionNH₃, CuCl₂, 100°CAmino-substituted analog
Cancer Cell LineTissue OriginEC₅₀ (µM)
MCF-7Breast adenocarcinoma10.5
A549Lung carcinoma12.3
HepG2Hepatocellular carcinoma8.7

Mechanistic Insights:

  • G1/S Cell Cycle Arrest: Mediated by upregulation of p21 and downregulation of cyclin D1.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed via Western blot.

Antimicrobial Activity

The compound inhibits bacterial growth at clinically relevant concentrations:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Notably, it exhibits bacteriostatic effects against methicillin-resistant S. aureus (MRSA), suggesting utility in antibiotic-resistant infections.

Enzyme Modulation

  • Kinase Inhibition: IC₅₀ of 0.89 µM against EGFR kinase, surpassing erlotinib (IC₅₀ = 1.2 µM) in head-to-head assays.

  • COX-2 Selectivity: 50-fold selectivity over COX-1, indicating potential as a non-ulcerogenic anti-inflammatory agent.

Mechanism of Action

Molecular Docking Studies

Docking simulations (PDB: 1M17) reveal:

  • Hydrogen Bonding: The carboxamide group interacts with Thr766 of EGFR kinase.

  • π-π Stacking: The pyrazole ring aligns with Phe699, stabilizing the inactive kinase conformation.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBiological Activity
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineChlorobenzyl substituentModerate anticancer activity
PerampanelPyridinyl moietyAnticonvulsant (AMPA receptor antagonism)
TaranabantTetrahydroquinoline coreCannabinoid receptor inverse agonism

This compound’s unique methoxyphenyl-pyrazole-piperidine architecture confers balanced lipophilicity (LogP = 2.1) and target affinity.

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